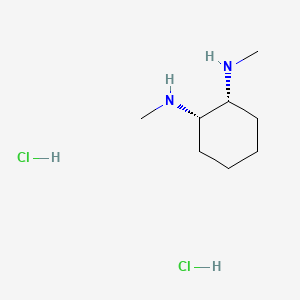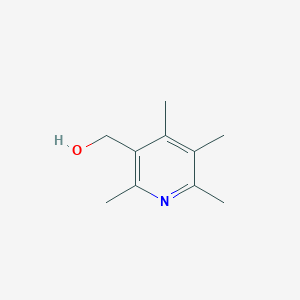
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two stereogenic centers, which give it unique stereochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the catalytic hydrogenation of the corresponding cyclohexane derivative. The reaction conditions often include the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the enantiomeric purity of the final product. The use of chiral catalysts and ligands is crucial in achieving the desired stereochemistry on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
The major products formed from these reactions include imines, amides, secondary amines, and substituted diamines, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is used as a chiral ligand in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and fine chemicals.
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules. Its chiral nature makes it valuable in the study of stereochemical effects on biological activity.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to form stable complexes with metal ions makes it a candidate for use in metal-based drugs.
Industry
Industrially, this compound is used in the production of polymers and as a curing agent for epoxy resins. Its chiral properties are exploited in the manufacture of optically active materials.
Mécanisme D'action
The mechanism of action of (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride involves its interaction with various molecular targets, including enzymes and metal ions. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-Lisdexamphetamine Dihydrochloride
- (1R,2S)-1,2-Dihydronaphthalene-1,2-diol
- (1R,2S)-2-Phenylcyclopropanaminium
Uniqueness
Compared to similar compounds, (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific stereochemistry and its ability to form stable complexes with metal ions. This property makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is essential.
Propriétés
Formule moléculaire |
C8H20Cl2N2 |
|---|---|
Poids moléculaire |
215.16 g/mol |
Nom IUPAC |
(1R,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H/t7-,8+;; |
Clé InChI |
UDYXZFBJGBDHHP-QFHMQQKOSA-N |
SMILES isomérique |
CN[C@@H]1CCCC[C@@H]1NC.Cl.Cl |
SMILES canonique |
CNC1CCCCC1NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)




methanol](/img/structure/B13152259.png)



![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)


![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)
